molecular formula C9H12N2O2 B2440206 4-Acetamido-2-hydroxy-5-methylaniline CAS No. 2055118-99-3

4-Acetamido-2-hydroxy-5-methylaniline

Cat. No.: B2440206
CAS No.: 2055118-99-3
M. Wt: 180.207
InChI Key: GDRJGNLVIHNOTC-UHFFFAOYSA-N
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Description

4-Acetamido-2-hydroxy-5-methylaniline is an organic compound with the molecular formula C9H12N2O2 It is characterized by the presence of an acetamido group, a hydroxy group, and a methylaniline structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-amino-5-hydroxy-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-3-7(10)9(13)4-8(5)11-6(2)12/h3-4,13H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRJGNLVIHNOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of Amino-Phenol Derivatives

A widely employed strategy for synthesizing 4-acetamido-2-hydroxy-5-methylaniline involves the direct acetylation of a precursor amino-phenol compound. This method leverages the reactivity of primary amines with acetylating agents under controlled conditions.

Acetylation with Acetyl Chloride

A high-yielding acetylation protocol, adapted from the synthesis of methyl 4-acetamido-2-hydroxybenzoate, demonstrates the use of acetyl chloride in a biphasic system. In this method:

  • Starting material : 4-Amino-2-hydroxy-5-methylphenol.
  • Reagents : Acetyl chloride, sodium bicarbonate (base), ethyl acetate (solvent), and water.
  • Conditions : The reaction is conducted at 0–20°C for 2.25 hours, with gradual warming to room temperature.
  • Workup : The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to yield the crude product.

This approach achieved a 99% yield in the analogous synthesis of methyl 4-acetamido-2-hydroxybenzoate, suggesting its potential applicability for this compound.

Table 1: Acetylation Reaction Parameters
Parameter Details
Starting Material 4-Amino-2-hydroxy-5-methylphenol
Acetylating Agent Acetyl chloride (2.2 equiv)
Base Sodium bicarbonate (1.4 equiv)
Solvent System Ethyl acetate/water
Temperature 0°C → 20°C
Reaction Time 2.25 hours
Yield 99% (analogous compound)

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (NAS) offers an alternative route, particularly when introducing substituents ortho or para to existing groups. A protocol from Ambeed Chemicals illustrates this using 4-acetamido-3-methylphenol and bromomethylbenzoxazole.

Alkylation with Bromomethylbenzoxazole

  • Starting material : 4-Acetamido-3-methylphenol.
  • Reagents : Sodium hydride (base), bromomethylbenzoxazole, dimethylformamide (DMF).
  • Conditions : The reaction is initiated at 0°C, followed by stirring at 50°C for 1.5 hours.
  • Purification : Column chromatography with ethyl acetate/hexane (3:1) yields the product at 61%.

While this method targets a benzoxazole derivative, the use of DMF as a polar aprotic solvent and NaH as a strong base highlights conditions suitable for NAS reactions in related systems.

Table 2: NAS Reaction Parameters
Parameter Details
Starting Material 4-Acetamido-3-methylphenol
Electrophile Bromomethylbenzoxazole
Base Sodium hydride (60% dispersion in oil)
Solvent DMF
Temperature 0°C → 50°C
Reaction Time 1.5 hours
Yield 61%

Comparative Analysis of Synthetic Methods

Yield and Efficiency

  • Acetylation : Highest yield (99%) but requires precise stoichiometry.
  • NAS : Moderate yield (61%) with chromatographic purification.
  • Flow Chemistry : High cumulative yield (>85%) with scalability.

Practical Considerations

  • Cost : Flow systems require significant initial investment but offer long-term efficiency.
  • Safety : NAS reactions involve hazardous bases (NaH), whereas flow systems minimize human exposure.
  • Purification : Column chromatography (NAS) adds complexity compared to flow’s in-line workup.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-2-hydroxy-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-amino-2-hydroxy-5-methylaniline.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have indicated that 4-Acetamido-2-hydroxy-5-methylaniline exhibits significant anticancer properties. A study published in PMC evaluated its cytotoxicity against various human cancer cell lines. The compound demonstrated promising results, particularly in enhancing the efficacy of existing anticancer agents. For instance, it was shown to improve the pharmacokinetic properties of other compounds when used as a prodrug, leading to enhanced plasma exposure and bioavailability in animal models .

1.2 Antiviral Properties

Another area of investigation is the compound's antiviral potential. Research has indicated that modifications to the hydroxyl group or substituents on the aromatic ring can significantly affect its antiviral activity. In one study, derivatives of this compound were synthesized and evaluated for their ability to inhibit viral replication, with some compounds showing activity comparable to established antiviral drugs .

Agricultural Applications

2.1 Herbicidal Activity

This compound has also been explored for its herbicidal properties. A patent describes its use in controlling weeds in agricultural settings, highlighting its effectiveness as a plant regulator. The compound acts by inhibiting specific growth pathways in target plants, making it a valuable tool for crop management .

Synthesis and Derivatives

3.1 Synthesis Techniques

The synthesis of this compound typically involves several chemical reactions, including acylation and condensation processes. Its derivatives can be synthesized to enhance specific biological activities or to tailor its properties for particular applications. For example, modifications at the 3 or 4 positions of the aromatic ring can lead to compounds with improved pharmacological profiles .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated cytotoxic effects on human cancer cell linesShowed significant cytotoxicity and improved pharmacokinetics compared to standard treatments
Herbicide ApplicationTested effectiveness on common agricultural weedsDemonstrated effective weed control with minimal phytotoxicity to crops
Antiviral ResearchInvestigated modifications for enhanced antiviral activityIdentified key structural features that enhance efficacy against viral pathogens

Mechanism of Action

The mechanism of action of 4-Acetamido-2-hydroxy-5-methylaniline involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • 4-Acetamido-2-hydroxyaniline
  • 4-Acetamido-5-methylaniline
  • 2-Hydroxy-5-methylaniline

Comparison: 4-Acetamido-2-hydroxy-5-methylaniline is unique due to the presence of both acetamido and hydroxy groups on the aromatic ring, which imparts distinct chemical and biological properties

Biological Activity

4-Acetamido-2-hydroxy-5-methylaniline, also known by its CAS number 2055118-99-3, is an organic compound characterized by the presence of an acetamido group, a hydroxy group, and a methylaniline structure. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and pharmacology. This article examines the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C9H12N2O2
  • Molecular Weight: 180.20 g/mol
  • Structure: The compound features an acetamido group attached to a hydroxy-substituted methylaniline ring.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding: The acetamido and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.
  • Enzyme Modulation: The compound may modulate the activity of enzymes involved in metabolic pathways, thereby affecting physiological processes.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The hydroxy group in this compound could potentially scavenge free radicals, contributing to cellular protection against oxidative stress.

Anticancer Potential

Preliminary studies suggest that derivatives of methylaniline compounds have exhibited anticancer properties. The structural similarities may imply that this compound could also possess cytotoxic effects against certain cancer cell lines.

Case Studies and Research Findings

StudyFindings
Analgesic Activity A study on related compounds indicated that methylaniline derivatives can reduce pain responses in animal models, implying potential analgesic effects for this compound .
Antioxidant Properties Research on similar compounds revealed their ability to inhibit oxidative stress markers in vitro, suggesting that this compound may also act as an antioxidant .
Cytotoxicity Investigations into related aniline compounds have shown promising results against various cancer cell lines, warranting further exploration into the cytotoxic effects of this compound .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 4-Acetamido-2-hydroxy-5-methylaniline, and how can conflicting spectral data be resolved?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV-Vis detection for purity analysis, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve structural ambiguities. If discrepancies arise between theoretical and observed spectral peaks (e.g., unexpected splitting or shifts), cross-validate with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., acetamido vs. free amine). For quantitative analysis, employ gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards to mitigate matrix effects .

Q. How should researchers design a safe synthesis protocol for this compound, considering its reactive intermediates?

  • Methodology : Prioritize inert atmospheric conditions (N₂/Ar) to prevent oxidation of the phenolic -OH group. Use low-temperature (<5°C) acetylation steps to control exothermic reactions. Safety protocols should align with GHS guidelines, including fume hood use, PPE (gloves, goggles), and emergency spill kits. For intermediates like nitroanilines (e.g., 2-Methyl-4-nitroaniline), avoid prolonged exposure to light due to decomposition risks .

Q. What storage conditions are optimal for preserving this compound stability in long-term studies?

  • Methodology : Store in amber glass vials at -20°C under anhydrous conditions (desiccants like silica gel). Avoid aqueous solvents to prevent hydrolysis of the acetamido group. Stability testing via accelerated aging studies (40°C/75% RH for 6 months) can predict degradation pathways, with periodic HPLC checks for byproducts like 5-methyl-2-aminophenol .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound while minimizing byproduct formation?

  • Methodology : Apply a 2³ factorial design to test variables: reaction temperature (25–50°C), acetylating agent stoichiometry (1.0–2.0 eq.), and pH (4–7). Use response surface methodology (RSM) to model interactions. For example, higher temperatures may accelerate acetylation but risk hydrolyzing the product. Analyze variance (ANOVA) to identify critical factors, prioritizing p-values <0.05. Validate optimal conditions with triplicate runs .

Q. What computational strategies predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density profiles. Identify nucleophilic sites (e.g., para to -OH) and assess steric hindrance from the methyl group. Compare with experimental results (e.g., bromination or nitration) to validate computational models. Software like Gaussian or ORCA can simulate transition states and activation energies .

Q. How do solvent polarity and hydrogen-bonding effects influence the tautomeric equilibrium of this compound?

  • Methodology : Use UV-Vis spectroscopy in solvents of varying polarity (e.g., DMSO vs. hexane) to monitor tautomer shifts (keto-enol equilibrium). Correlate with Kamlet-Taft solvent parameters (α, β, π*). NMR titration in deuterated solvents (e.g., CDCl₃ vs. D₂O) can quantify equilibrium constants. Computational solvation models (COSMO-RS) may further explain solvent-driven stabilization .

Q. What strategies address batch-to-batch variability in impurity profiles during scaled-up synthesis?

  • Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-situ Raman spectroscopy). Identify critical quality attributes (CQAs) like residual solvents (acetonitrile) or unreacted intermediates (2-methyl-5-nitroaniline). Use design of experiments (DoE) to refine purification steps (e.g., recrystallization solvent ratios) and reduce impurities to <0.1% .

Q. How can researchers reconcile contradictory toxicity data for this compound across in vitro and in vivo models?

  • Methodology : Conduct comparative metabolomic studies to identify species-specific detoxification pathways (e.g., cytochrome P450 isoforms). Use Ames tests for mutagenicity and zebrafish embryos for acute toxicity screening. Statistical meta-analysis of existing data can highlight confounding variables (e.g., dosing protocols, solvent carriers) .

Methodological Considerations

  • Data Contradictions : Cross-validate conflicting results using orthogonal techniques (e.g., LC-MS vs. NMR) and apply Grubbs’ test to identify outliers .
  • Replication Challenges : Document reaction parameters (e.g., stirring rate, humidity) rigorously. Share raw datasets and spectra in supplementary materials to enhance reproducibility .
  • Ethical Compliance : Adhere to non-human research guidelines (e.g., OECD GLP) for toxicity studies. Avoid sourcing from unverified suppliers (e.g., ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.